![molecular formula C10H11ClFN B1474598 N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine CAS No. 1598757-04-0](/img/structure/B1474598.png)
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine
Overview
Description
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, also known as 5-FMC, is a cyclopropane analog of amphetamine. It is a synthetic stimulant drug of the phenethylamine and amphetamine classes that has been sold as a designer drug. 5-FMC acts as a reuptake inhibitor of dopamine and norepinephrine, resulting in increased levels of these neurotransmitters in the brain. 5-FMC has been studied for its potential therapeutic applications in the treatment of ADHD, obesity, and depression.
Scientific Research Applications
Applications in Drug Development and Environmental Science
Antimicrobial Agents : Research into compounds with chloro and fluoro substituents has shown their importance in developing antimicrobial agents. For example, triclosan, a compound with chloro and hydroxyl groups, has been widely studied for its antimicrobial properties and occurrence in the environment, reflecting the broader interest in halogenated compounds for both therapeutic uses and environmental impact assessments (Bedoux et al., 2012).
Neuroprotective Agents : Research into cyclopropanamine derivatives has explored their potential as neuroprotective agents or in enhancing the efficacy of existing drug therapies. For example, the review on cholinesterase inhibitors for exposure to organophosphates highlights the search for compounds that can mitigate the toxic effects of certain neurotoxic agents (Lorke & Petroianu, 2018).
Cancer Treatment : The synthesis and evaluation of ligands for D2-like receptors, including discussions on arylcycloalkylamines, indicate the continuous interest in developing targeted therapies for conditions like schizophrenia and potentially for cancer, through modulation of neurotransmitter systems (Sikazwe et al., 2009).
Environmental Safety and Regulation : The occurrence and removal of N-Nitrosodimethylamine (NDMA) and its precursors from water highlight the environmental impact of certain chemical compounds, underscoring the importance of research into the safety and regulatory aspects of chemical use in various industries (Sgroi et al., 2018).
properties
IUPAC Name |
N-[(2-chloro-5-fluorophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-10-4-1-8(12)5-7(10)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSULUHTWQCFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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